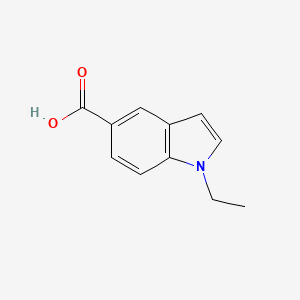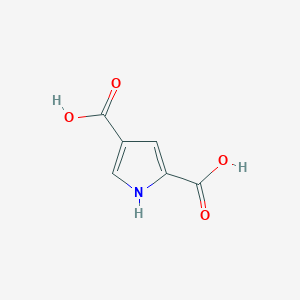
1H-pyrrole-2,4-dicarboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid involves the reaction of methyl isocyanoacetate with various aldehydes in the presence of 1,8-diazabicyclo . This one-step synthesis leads to the formation of dimethyl 3-substituted pyrrole-2,4-dicarboxylates .Molecular Structure Analysis
The molecular structure of 1H-Pyrrole-2,4-dicarboxylic acid can be viewed using Java or Javascript . The molecular formula is C6H5NO4 .Chemical Reactions Analysis
A series of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives were prepared and their solid state structures were investigated . Small structural changes in the monomeric subunit can lead to the formation of one-dimensional linear ribbons, two-dimensional sheets, and three-dimensional networks .Physical And Chemical Properties Analysis
1H-Pyrrole-2,4-dicarboxylic acid has a density of 1.671g/cm3 . The molecular weight is 155.10800 . The exact mass is 155.02200 . The boiling point is 528.152ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A novel method for synthesizing 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives was developed, utilizing acetylenic esters and α-amino acids in an unusual ring annulation process (Alizadeh, Hosseinpour, & Rostamnia, 2008).
- Research into the synthesis of [13C4,15N]1H‐pyrrole‐2,3,5‐tricarboxylic acid, a breakdown product of melatonin, highlights its potential as a biomarker for drug candidates, particularly in tracking hyperpigmentation drugs (Skaddan, 2009).
- The formation of one-, two-, and three-dimensional networks in solid-state structures of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives is influenced by small structural changes, demonstrating its significance in materials science (Lin, Geib, & Hamilton, 1998).
Applications in Corrosion Inhibition
- New 1H-pyrrole-2,5-dione derivatives, namely 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have been found effective as corrosion inhibitors for carbon steel in hydrochloric acid medium, offering insights into their industrial applications (Zarrouk et al., 2015).
Biomedical Applications
- Synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological interest indicates the compound's relevance in developing new drugs (Bijev, Prodanova, & Nankov, 2003).
- The study of thioamide and amide derivatives of 1H-pyrrole-2,5-dicarboxylic acid in anion binding and their anion complexation properties in solution and solid state underlines its significance in biochemistry (Zieliński & Jurczak, 2005).
Miscellaneous Applications
- Novel polyesters based on nitrogen-containing heterocycles, including 2,4-dimethylpyrrole-3,5-dicarboxylic acid, were synthesized and studied, indicating their use in materials such as alkyd resins with potential biological activity (Sugralina et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1H-pyrrole-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h1-2,7H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPAUQAMRNZFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624272 | |
| Record name | 1H-Pyrrole-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrole-2,4-dicarboxylic acid | |
CAS RN |
937-26-8 | |
| Record name | 1H-Pyrrole-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Benzo[B]thiophen-3-YL-piperidine](/img/structure/B1612814.png)
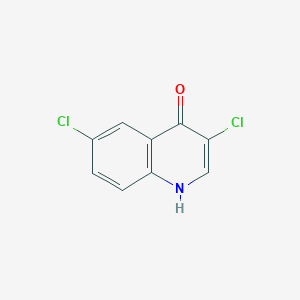
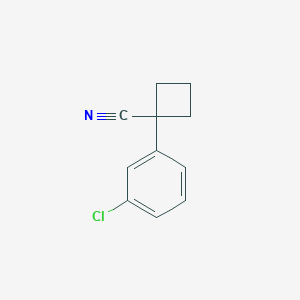

![2-[3,4-Dihydroxy-5-(hydroxymethyl)-2-(prop-2-enoxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1612820.png)
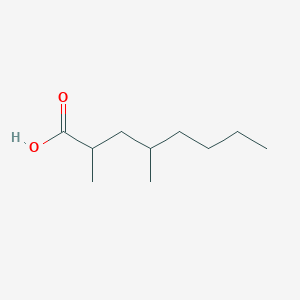
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1612822.png)

![6-bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1612826.png)

![4'-(Methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612828.png)


